2-(2-Chloroethoxy)benzenesulfonamide
Overview
Description
The compound "2-(2-Chloroethoxy)benzenesulfonamide" is not directly mentioned in the provided papers, but the papers discuss various benzenesulfonamide derivatives with different substituents and their synthesis, molecular structure, and biological activities. These derivatives are of significant interest due to their potential pharmacological properties, including anticancer and enzyme inhibition activities.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves various chemical reactions, often starting with benzenesulfonamide as the core structure. For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, chlorinated pyrrolidinone-bearing benzenesulfonamides were prepared from 1-(2-chloro-4-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives by introducing various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further modified with various substituents. X-ray crystallography has been used to determine the structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, revealing their molecular crystals and intramolecular hydrogen bonds . The molecular-electronic structure of these compounds has also been investigated using quantum-chemical calculations, providing insights into the charge density and intramolecular interactions .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions, which are essential for their biological activities. For example, the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives involves the reaction of cyanamide potassium salts with aminophenols, amino thiophenol, and o-phenylenediamines . These reactions lead to compounds with different substituents, which can significantly affect their biological properties and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. These properties include solubility, stability, and reactivity, which are crucial for their pharmacological applications. For instance, the metabolic stability of certain benzenesulfonamide derivatives was assessed in the presence of pooled human liver microsomes, indicating that specific substituents can increase metabolic stability . The binding affinity of these compounds to enzymes such as carbonic anhydrases is also determined by their chemical properties, with chlorinated derivatives showing increased affinity .
Case Studies
Several of the papers provided include case studies of the biological activities of benzenesulfonamide derivatives. For example, certain derivatives exhibited cytotoxic activity toward human cancer cell lines and induced apoptosis . Another study found that chlorinated benzenesulfonamide derivatives acted as inhibitors of human carbonic anhydrases, which are relevant to cancer research . These case studies highlight the potential therapeutic applications of benzenesulfonamide derivatives in treating diseases such as cancer and the importance of understanding their chemical properties to develop effective drugs.
Scientific Research Applications
Chemical Transformations and Synthesis
2-(2-Chloroethoxy)benzenesulfonamide and its derivatives have found significant applications in the field of synthetic chemistry. For instance, polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds. This showcases the compound's versatility in facilitating the synthesis of complex molecular structures, making it a valuable tool in the development of new materials and pharmaceuticals (Fülöpová & Soural, 2015).
Carbonic Anhydrase Inhibition
The derivatives of 2-(2-Chloroethoxy)benzenesulfonamide have been explored for their biological activities, particularly as inhibitors of the carbonic anhydrase enzyme. These compounds have been shown to selectively inhibit human tumor-associated isozymes IX and XII, as well as cytosolic isozymes I and II. Such inhibitors are crucial in understanding and potentially treating conditions where carbonic anhydrase activity is implicated, including certain cancers and glaucoma (Sa̧czewski et al., 2006).
Antitumor Activity
Further research has identified specific 2-benzylthio-4-chlorobenzenesulfonamide derivatives with notable in vitro antitumor activity. These compounds have demonstrated remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, highlighting their potential as leads for developing new anticancer therapies (Sławiński & Brzozowski, 2006).
Environmental Degradation Studies
2-(2-Chloroethoxy)benzenesulfonamide has also been studied in the context of environmental science, particularly regarding the adsorption and degradation of related herbicides on montmorillonite clay minerals. Such studies are essential for understanding the environmental fate of agricultural chemicals and developing strategies to mitigate their impact on ecosystems (Pusino et al., 2000).
Pharmacophoric Design
The compound and its derivatives have served as pharmacophoric elements in drug design, particularly in the synthesis of molecules targeting cyclooxygenase-2 (COX-2) inhibition. This highlights its utility in the design of drug-like scaffolds with potential therapeutic applications (Singh et al., 2007).
Future Directions
properties
IUPAC Name |
2-(2-chloroethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3S/c9-5-6-13-7-3-1-2-4-8(7)14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJIUYJWAGLDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547805 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethoxy)benzenesulfonamide | |
CAS RN |
82097-01-6 | |
Record name | 2-(2-Chloroethoxy)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Chloroethoxy)benzenesulfonamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C794426AN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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